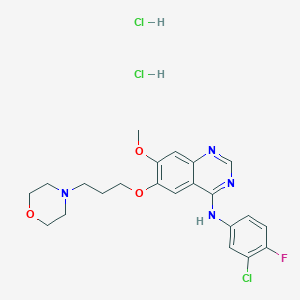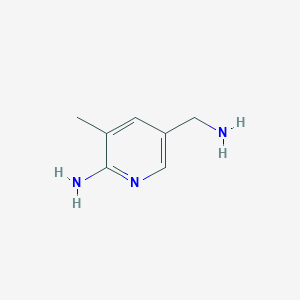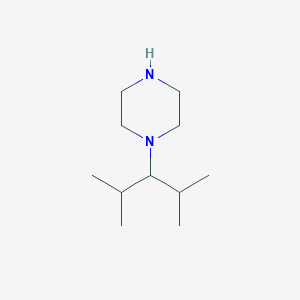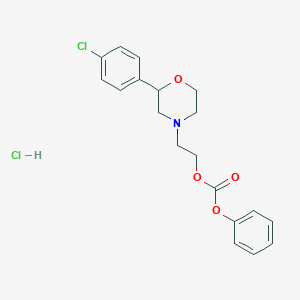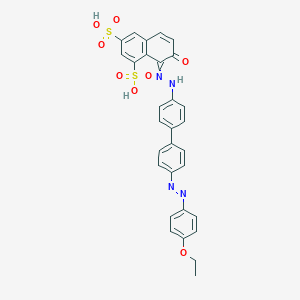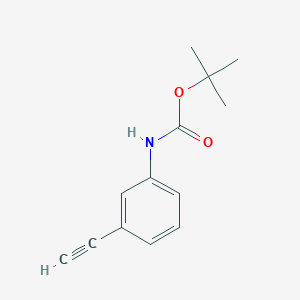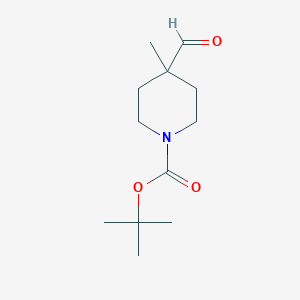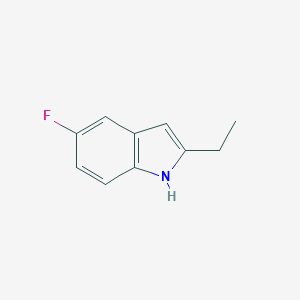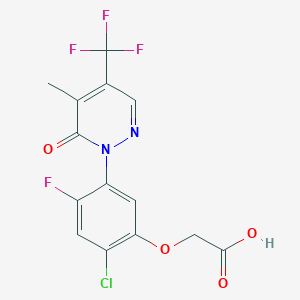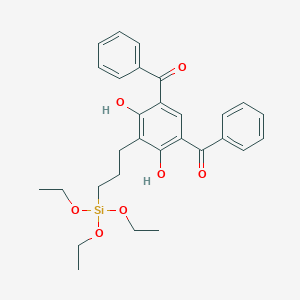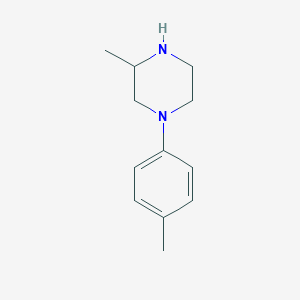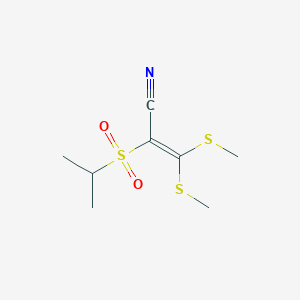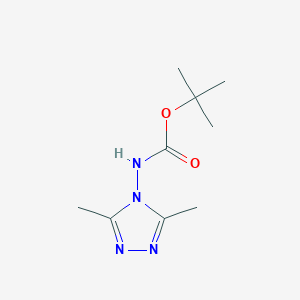
Tert-butyl N-(3,5-dimethyl-1,2,4-triazol-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(3,5-dimethyl-1,2,4-triazol-4-yl)carbamate, commonly known as TBC, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. TBC is a white crystalline powder that has a molecular weight of 229.28 g/mol and a melting point of 149-151°C. In
Mécanisme D'action
TBC exerts its biological effects by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. TBC binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the concentration of bicarbonate ions in the body, resulting in a decrease in pH.
Effets Biochimiques Et Physiologiques
TBC has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TBC can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. TBC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, TBC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
TBC has several advantages as a reagent in lab experiments. It is easy to handle, stable under normal lab conditions, and has a long shelf life. TBC is also relatively inexpensive and readily available from commercial suppliers. However, TBC has some limitations in lab experiments. It is sensitive to moisture and should be stored in a dry environment. TBC is also incompatible with some reagents, such as strong acids and bases, and should be handled with care.
Orientations Futures
There are several future directions for the research on TBC. One potential area of research is the development of TBC-based anti-cancer drugs. TBC has been shown to have anti-cancer effects in vitro, and further studies are needed to determine its efficacy in vivo. Another area of research is the development of TBC-based anti-inflammatory agents. TBC has been shown to have anti-inflammatory effects in vitro, and further studies are needed to determine its efficacy in animal models of inflammation. Finally, TBC could be used as a tool for the study of carbonic anhydrase inhibition in various biological systems.
Méthodes De Synthèse
TBC can be synthesized by reacting tert-butyl carbamate with 3,5-dimethyl-1,2,4-triazole in the presence of a catalyst. The reaction is carried out in an organic solvent, such as methanol or ethanol, at room temperature. The yield of TBC can be improved by optimizing the reaction conditions, including the reaction time, temperature, and catalyst concentration.
Applications De Recherche Scientifique
TBC has been widely used in scientific research due to its diverse range of applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of carbamates and triazoles. TBC has also been used as a building block for the synthesis of various pharmaceutical compounds, including anti-cancer drugs and anti-inflammatory agents.
Propriétés
Numéro CAS |
187145-70-6 |
|---|---|
Nom du produit |
Tert-butyl N-(3,5-dimethyl-1,2,4-triazol-4-yl)carbamate |
Formule moléculaire |
C9H16N4O2 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
tert-butyl N-(3,5-dimethyl-1,2,4-triazol-4-yl)carbamate |
InChI |
InChI=1S/C9H16N4O2/c1-6-10-11-7(2)13(6)12-8(14)15-9(3,4)5/h1-5H3,(H,12,14) |
Clé InChI |
ZLBDGHKVKKJYLY-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1NC(=O)OC(C)(C)C)C |
SMILES canonique |
CC1=NN=C(N1NC(=O)OC(C)(C)C)C |
Synonymes |
Carbamic acid, (3,5-dimethyl-4H-1,2,4-triazol-4-yl)-, 1,1-dimethylethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



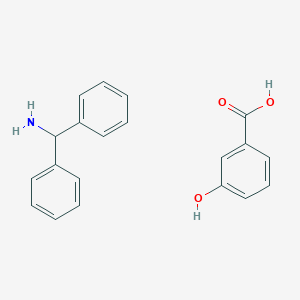
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)
